molecular formula C13H16BrNO4 B12696055 Benzamide, N-acetyloxy-N-butoxy-4-bromo- CAS No. 131229-63-5

Benzamide, N-acetyloxy-N-butoxy-4-bromo-

Cat. No.: B12696055
CAS No.: 131229-63-5
M. Wt: 330.17 g/mol
InChI Key: GMCAJFUJSMDPRA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

N-Acetyloxy-N-butoxy-4-bromo-benzamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as (4-bromobenzoyl)butoxyazanyl acetate . This nomenclature reflects the compound’s core benzamide structure, substituted at the para position with a bromine atom and modified at the nitrogen atom with both butoxy and acetyloxy groups.

The structural formula, C₁₃H₁₆BrNO₄ , is derived from its benzamide backbone (C₇H₆BrNO) extended by a butoxy chain (-O-C₄H₉) and an acetyloxy group (-O-CO-CH₃). The SMILES representation, CCCCON(OC(C)=O)C(=O)C1=CC=C(Br)C=C1 , confirms the connectivity: a benzene ring with a bromine atom at position 4, a carbonyl group bonded to the nitrogen, and two oxygen-linked substituents (butoxy and acetyloxy). The InChIKey GXWDIAXUYIJQMH-UHFFFAOYSA-N further standardizes its structural identity.

Table 1: Molecular and Structural Data

Property Value
Molecular Formula C₁₃H₁₆BrNO₄
Molecular Weight 330.174 g/mol
SMILES CCCCON(OC(C)=O)C(=O)C₁=CC=C(Br)C=C₁
InChIKey GXWDIAXUYIJQMH-UHFFFAOYSA-N

Alternative Designations and Registry Numbers

This compound is cataloged under multiple registry identifiers, emphasizing its recognized chemical identity:

  • CAS Registry Number : 131229-63-5
  • DTXSID : DTXSID70156967
  • MOLGUIDE ID : MKN2CGQ7QA

These identifiers facilitate unambiguous referencing across chemical databases and regulatory frameworks. The CAS number, in particular, is critical for indexing in scientific literature and commercial chemical catalogs. Notably, the compound’s structural analogs, such as N-acetoxy-N-((4-bromobenzyl)oxy)benzamide (CAS 139259-97-5), differ in their substitution patterns, highlighting the specificity of 131229-63-5’s butoxy-acetyloxy combination.

Relationship to Benzamide Derivative Class

N-Acetyloxy-N-butoxy-4-bromo-benzamide belongs to the N-substituted benzamide class, characterized by a benzene ring conjugated to a carboxamide group (-CONH₂) with modifications at the nitrogen atom. Its structural features align with two key trends in benzamide derivatives:

  • N-Alkoxy/N-Acyloxy Substitution : The nitrogen atom is doubly substituted with a butoxy (alkoxy) and acetyloxy (acyloxy) group, a rarity that enhances steric and electronic complexity compared to mono-substituted analogs.
  • Halogenation : The para-bromo substituent introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.

Table 2: Comparative Analysis of Benzamide Derivatives

Compound Substituents CAS Number
N-Acetyloxy-N-butoxy-4-bromo-benzamide N-butoxy, N-acetyloxy, 4-Br 131229-63-5
N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide N-benzyloxy, N-acetyloxy 139259-97-5
5-[(4-Bromo-2-hydroxybenzoyl)amino]hexanoic acid Carboxylic acid, 4-Br, 2-OH Not Assigned

This derivative’s dual N-substitution pattern distinguishes it from simpler benzamides and aligns with advanced applications in medicinal chemistry, such as protease inhibition or polymer stabilization, though such uses fall outside this nomenclature-focused discussion.

The compound’s stereochemistry is achiral , with no defined stereocenters or E/Z isomerism, as confirmed by its planar nitrogen substitution and absence of double-bond geometric isomerism. This property simplifies its synthetic and analytical handling compared to chiral benzamide derivatives.

Properties

CAS No.

131229-63-5

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

[(4-bromo-2-butoxybenzoyl)amino] acetate

InChI

InChI=1S/C13H16BrNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

GMCAJFUJSMDPRA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C(=O)NOC(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

CCRIS 8759 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CCRIS 8759 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in chemical reaction studies and for developing new synthetic methodologies.

    Biology: Studied for its effects on biological systems, including its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Rip-B (from ) demonstrates high yield (80%) via straightforward amide coupling, suggesting that similar methods could apply to the target compound if appropriate acylating agents (e.g., acetyloxy and butoxy derivatives) are used .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Compound Name Melting Point (°C) ¹H NMR Shifts (Key Peaks) Solubility
Rip-B 90 δ 7.8 (aromatic H), δ 3.7 (OCH₃) Soluble in DMSO
Rip-D 96 δ 10.2 (OH), δ 6.8–7.3 (aromatic H) Partially soluble in ethanol
Benzamide,4-bromo-N-(2-chloro-4-methylphenyl)- Not specified Likely hydrophobic
Target Compound Anticipated δ 1.2–1.6 (butoxy CH₂), δ 2.1 (acetyl CH₃) Predicted low water solubility

Key Observations :

  • Bulky N-substituents (e.g., butoxy) in the target compound may reduce water solubility compared to simpler analogs like Rip-B.

Q & A

Q. What are the key considerations for synthesizing N-acetyloxy-N-butoxy-4-bromo-benzamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Reagent Selection : Use acyloxyamine precursors (e.g., O-benzyl hydroxylamine derivatives) and brominated benzoyl chlorides as starting materials. Adapt protocols from analogous N-alkoxybenzamide syntheses, ensuring stoichiometric control of acetyloxy and butoxy groups .
  • Reaction Optimization : Employ sodium carbonate as a base to neutralize HCl byproducts during amide bond formation. Monitor reaction progress via TLC or HPLC, adjusting temperature (typically 0–25°C) to minimize decomposition, as thermal instability is common in acyloxy amides .
  • Purification : Use flash chromatography with dichloromethane/ether gradients to isolate the product. Confirm purity via 1^1H NMR and mass spectrometry .

Q. How should researchers safely handle and store N-acetyloxy-N-butoxy-4-bromo-benzamide given its structural analogs' hazards?

Methodological Answer:

  • Mutagenicity Mitigation : Conduct Ames testing for mutagenic potential. While direct data is unavailable, related anomeric amides show mutagenicity comparable to benzyl chloride. Use fume hoods, nitrile gloves, and lab coats during handling .
  • Storage : Store at 0–6°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis of acetyloxy/butoxy groups may occur .
  • Waste Disposal : Follow local regulations for halogenated organic waste. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of N-acetyloxy-N-butoxy-4-bromo-benzamide, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : The bulky substituents (butoxy, acetyloxy) may hinder crystal packing. Use vapor diffusion with acetonitrile/water mixtures to grow single crystals .
  • Data Collection : Employ synchrotron X-ray sources to resolve overlapping peaks caused by similar cell metrics, a common issue in brominated aromatics . Refine structures using SHELXL, accounting for anisotropic displacement parameters .
  • Intermolecular Interactions : Analyze C-H⋯O and C-H⋯π interactions (common in benzamides) using Mercury’s Materials Module to predict packing motifs .

Q. How do the bromo, acetyloxy, and butoxy substituents influence the electronic structure and reactivity of the benzamide core?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing bromo group reduces electron density on the aromatic ring, while acetyloxy/butoxy groups introduce steric hindrance and moderate electron donation. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .
  • Reactivity Studies : Compare hydrolysis rates of acetyloxy vs. butoxy groups under acidic/basic conditions via 19^{19}F NMR (if fluorinated analogs are synthesized) or LC-MS .
  • Conjugation Impact : Measure C-N bond lengths via X-ray crystallography. Substituents like bromo can reduce delocalization in the amide bond (e.g., C-N vs. C=N differences >0.08 Å in related benzamidines) .

Q. Can crystal structure prediction (CSP) tools anticipate polymorphic forms of N-acetyloxy-N-butoxy-4-bromo-benzamide?

Methodological Answer:

  • CSP Workflow : Use programs like CrystalPredictor or GRACE to generate hypothetical polymorphs. Input molecular geometry from DFT-optimized structures .
  • Energy Ranking : Compare lattice energies of predicted forms. Prioritize structures with hydrogen-bonding motifs (e.g., N-H⋯O) observed in related benzamides .
  • Experimental Validation : Screen polymorphs via slurry experiments in solvents like ethanol or toluene. Characterize using PXRD and DSC to confirm thermal stability differences .

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